molecular formula C18H16N2O6 B11963350 3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate CAS No. 52488-27-4

3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate

Cat. No.: B11963350
CAS No.: 52488-27-4
M. Wt: 356.3 g/mol
InChI Key: XQPHYLQJRJHRLI-UHFFFAOYSA-N
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Description

3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate is a complex organic compound with the molecular formula C18H16N2O6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate: Similar structure but with an isoquinoline ring instead of a phthalazine ring.

    1,2-Diethyl 3-methyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate: Similar structure with different alkyl substituents.

Uniqueness

3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate is unique due to its specific substitution pattern and the presence of three ester groups, which contribute to its distinct chemical reactivity and biological activity .

Properties

CAS No.

52488-27-4

Molecular Formula

C18H16N2O6

Molecular Weight

356.3 g/mol

IUPAC Name

3-O-ethyl 1-O,2-O-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate

InChI

InChI=1S/C18H16N2O6/c1-4-26-18(23)15-13(17(22)25-3)12(16(21)24-2)14-11-8-6-5-7-10(11)9-19-20(14)15/h5-9H,4H2,1-3H3

InChI Key

XQPHYLQJRJHRLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C2N1N=CC3=CC=CC=C32)C(=O)OC)C(=O)OC

Origin of Product

United States

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